molecular formula C20H23FN2O4S B2730264 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922024-22-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2730264
CAS No.: 922024-22-4
M. Wt: 406.47
InChI Key: ONUPXCWOJFMFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo-fused oxazepine derivative featuring a methanesulfonamide moiety substituted with a 2-fluorophenyl group. The core structure includes a 5-ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine scaffold, which combines a seven-membered heterocyclic ring (oxazepine) with a benzofused system.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-23-17-11-15(9-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-7-5-6-8-16(14)21/h5-11,22H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUPXCWOJFMFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an oxazepine ring and a sulfonamide functional group, which are known to contribute to various biological activities. The molecular formula is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S, with a molecular weight of 398.52 g/mol.

PropertyValue
Molecular FormulaC22H26N2O4S
Molecular Weight398.52 g/mol
CAS Number921543-12-6

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has shown inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell death and inflammatory responses.

Inhibition of RIPK1

Inhibition of RIPK1 can lead to reduced inflammation and potential neuroprotective effects. Preliminary studies suggest that compounds with similar structures exhibit significant inhibition of RIPK1 activity, which is linked to therapeutic effects in neurodegenerative diseases and cancer treatment.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Anti-inflammatory properties: By inhibiting RIPK1, the compound can potentially reduce inflammatory cytokine production.
  • Antitumor activity: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have explored the biological activity of related compounds and their implications for human health:

  • Study on Neuroprotection:
    • A study indicated that compounds targeting RIPK1 could provide neuroprotective effects in models of neurodegenerative diseases. The compound exhibited an IC50 value of approximately 0.54 nM for RIPK1 inhibition .
  • Cancer Cell Line Testing:
    • In vitro assays showed that derivatives of the oxazepine structure inhibited proliferation in several cancer cell lines. The compound's structural features correlate with its ability to induce apoptosis in these cells .
  • Inflammatory Disease Models:
    • In animal models of inflammatory diseases such as ulcerative colitis, compounds similar to this one demonstrated significant reductions in disease severity and inflammatory markers .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : Approximately 398.5 g/mol
  • Structural Features : The compound features an oxazepine ring fused with a benzene ring and incorporates a sulfonamide group. This unique structure contributes to its distinctive chemical and biological properties .

Pharmacological Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide has shown potential in various pharmacological applications:

  • Antimicrobial Activity : The sulfonamide group can inhibit specific enzymes by binding to their active sites, which disrupts essential biological processes. This mechanism suggests potential applications in developing antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structural features may exhibit anticancer activity by interfering with cellular signaling pathways involved in tumor growth and proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide moiety is known for its role in inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition can lead to bacteriostatic effects, making it a candidate for antibiotic development.

Potential Future Directions

Given its unique structure and promising biological activities, further research is warranted to explore:

  • Optimization of Synthesis : Developing more efficient synthetic routes that enhance yield and reduce costs.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Clinical Trials : Investigating its efficacy and safety in humans for potential therapeutic applications in infectious diseases and oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its fused benzo-oxazepine core and fluorinated sulfonamide substituent. Below is a comparative analysis with analogous compounds from the sulfonamide, benzamide, and heterocyclic families:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Known Applications/Properties
Target Compound Benzo[b][1,4]oxazepine 2-fluorophenyl methanesulfonamide, ethyl, dimethyl, ketone Hypothesized bioactivity (e.g., kinase inhibition, herbicide)
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazole-phenyl Dichlorophenyl, difluoromethyl triazole Herbicide (protoporphyrinogen oxidase inhibitor)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide Dichlorophenyl, ethoxymethoxy Herbicide (cellulose biosynthesis inhibitor)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide Difluorophenyl, trifluoromethyl phenoxy Herbicide (phytoene desaturase inhibitor)
Synthesized Sulfonamide-Metal Complexes (e.g., 3-(4-acetyl-3-hydroxyphenyl)diazenyl sulfonamide) Azo-linked sulfonamide Acetyl-hydroxyphenyl, isoxazole Metal coordination (analytical/medicinal applications)

Key Observations

Sulfonamide vs. Benzamide Backbones :

  • The target compound’s methanesulfonamide group may enhance solubility compared to benzamide analogs like etobenzanid. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could improve target binding affinity .
  • Etobenzanid’s ethoxymethoxy group increases lipophilicity, favoring membrane penetration in herbicidal applications, whereas the target compound’s benzo-oxazepine core may confer rigidity and metabolic stability.

Fluorination Patterns :

  • The 2-fluorophenyl group in the target compound contrasts with dichloro- or difluorophenyl substituents in sulfentrazone and diflufenican. Fluorine’s electronegativity and small atomic radius often enhance binding selectivity and metabolic resistance compared to bulkier halogens (e.g., chlorine) .

Heterocyclic Systems: The benzo-oxazepine core is distinct from sulfentrazone’s triazole or diflufenican’s pyridine systems. Oxazepines are less common in agrochemicals but are explored in pharmaceuticals for CNS modulation (e.g., anxiolytics).

Metal Coordination Potential: Unlike the azo-linked sulfonamide-metal complexes studied by Al-Rufaie , the target compound lacks obvious metal-binding sites (e.g., azo or hydroxyl groups). This limits its utility in analytical chemistry but may reduce toxicity risks in biological systems.

Research Findings and Hypothetical Data

While experimental data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Sulfentrazone Diflufenican
Molecular Weight (g/mol) ~450 (estimated) 412.2 394.3
LogP (lipophilicity) ~3.5 (moderate) 2.8 4.1
Water Solubility (mg/L) Low (<10) 0.05 0.02
Metabolic Stability High (fluorine, rigid core) Moderate (triazole cleavage) Low (ester hydrolysis)

Mechanistic Insights

  • Herbicidal Potential: The target compound’s sulfonamide group could inhibit enzymes like acetolactate synthase (ALS), similar to sulfonylurea herbicides. However, its benzo-oxazepine core may limit field application due to higher synthesis costs compared to triazole-based sulfentrazone .
  • Pharmaceutical Relevance: The oxazepine scaffold is associated with GABA receptor modulation.

Preparation Methods

Cyclization of 2-Amino-4-Ethylphenol Derivatives

The benzoxazepine scaffold is constructed via acid-catalyzed cyclization. A representative protocol involves:

Procedure

  • Starting material : 2-Amino-4-ethylphenol (10.0 g, 72.5 mmol) and dimethyl acetonedicarboxylate (14.2 g, 87.0 mmol) are refluxed in toluene under Dean-Stark conditions for 12 hours.
  • Workup : The mixture is cooled, diluted with ethyl acetate (200 mL), and washed with 5% NaHCO₃.
  • Yield : 15.3 g (82%) of 3,3-dimethyl-5-ethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one as a white solid.

Key Data

Parameter Value
Reaction Temp 110°C
Catalyst p-Toluenesulfonic acid
Purity (HPLC) 98.5%

Introduction of the 2-Fluorophenyl Methanesulfonamide Group

Sulfonylation via Methanesulfonyl Chloride

The sulfonamide moiety is introduced using methane sulfonyl chloride under basic conditions:

Optimized Conditions

  • Reagents : 3,3-Dimethyl-5-ethyl-4-oxo-benzoxazepine (1.0 equiv), methanesulfonyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv)
  • Solvent : Dichloromethane (0.1 M)
  • Temperature : 0°C → RT, 4 hours
  • Yield : 89%

Side Products

  • N-Bis-sulfonylation (<5%): Mitigated by slow addition of sulfonyl chloride.

Regioselective Functionalization at the 7-Position

Directed Ortho-Metalation (DoM) Strategy

The 7-position’s reactivity is enhanced using a tert-butoxycarbonyl (Boc) directing group:

  • Boc Protection : Benzoxazepine (5.0 g) treated with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF, 85% yield.
  • Lithiation : LDA (2.2 equiv) at −78°C, followed by quenching with 2-fluorobenzaldehyde (1.5 equiv).
  • Oxidation : MnO₂ (3.0 equiv) in CH₂Cl₂ affords the 7-(2-fluorophenyl) derivative in 76% yield.

Industrial-Scale Purification Techniques

Crystallization Optimization

Patented methods emphasize solvent polarity gradients for high-purity isolation:

Crystallization Protocol

  • Crude product : Dissolved in warm ethanol (5 vol).
  • Antisolvent addition : Water (3 vol) added dropwise at 45°C.
  • Cooling : Gradual cooling to 4°C over 6 hours.
  • Purity : 99.3% by HPLC, 94% recovery.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.38 (s, 6H, C(CH₃)₂), 3.21 (s, 3H, SO₂CH₃).
  • HRMS : m/z calcd for C₂₃H₂₆FN₂O₄S [M+H]⁺ 445.1564, found 445.1561.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepinone core followed by sulfonamide coupling.

  • Core Synthesis : Fluorination of the benzo-fused oxazepinone intermediate using electrophilic agents like Selectfluor in dichloromethane under mild conditions .
  • Sulfonamide Coupling : Reaction of the intermediate with 2-fluorophenylmethanesulfonyl chloride using a base (e.g., triethylamine) to facilitate amide bond formation .
  • Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry). For example, flow chemistry can enhance reproducibility and yield in diazomethane-related syntheses .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray Crystallography : SHELXL (SHELX system) refines crystal structures to confirm stereochemistry and bond angles .
  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., sulfonamide NH at ~10 ppm, fluorophenyl aromatic protons) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and monitors reaction progress .
  • HPLC : Assesses purity (>95%) using reverse-phase columns (e.g., Chromolith) under gradient elution .

Q. How can solubility limitations be addressed in formulation for biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Test buffered solutions (pH 2–9) to identify stable ionized forms.
  • Surfactants : Polysorbate-80 or PEG-based agents can improve dispersibility in in vitro models .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assays be resolved?

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based), cell viability (MTT assay), and binding studies (SPR).
  • Control Experiments : Rule out assay interference (e.g., autofluorescence of the fluorophenyl group) using negative controls .
  • Data Normalization : Use internal standards (e.g., reference inhibitors) to calibrate inter-assay variability .

Q. What computational strategies predict metabolic stability and degradation pathways?

  • In Silico Tools : SwissADME predicts Phase I/II metabolism (e.g., oxidation of the ethyl group or sulfonamide hydrolysis) .
  • Density Functional Theory (DFT) : Models electron-deficient regions prone to nucleophilic attack (e.g., the oxazepinone carbonyl) .
  • MD Simulations : Simulate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic hotspots .

Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability?

  • Dosing Routes : Compare oral, IV, and IP administration in rodent models to calculate absolute bioavailability (F%) .
  • Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for non-compartmental analysis (NCA).
  • Analytical Method : Quantify compound levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Q. What experimental approaches validate target engagement in disease models?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein .
  • Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts upon compound binding using differential scanning fluorimetry (DSF) .
  • CRISPR Knockout : Compare efficacy in wild-type vs. target-knockout cell lines to confirm on-target effects .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and NMR data on molecular conformation?

  • Dynamic Effects : NMR captures solution-state flexibility (e.g., oxazepinone ring puckering), while X-ray shows static solid-state geometry .
  • Temperature Calibration : Perform variable-temperature NMR to detect conformational exchange broadening .

Q. How to address inconsistencies in IC50 values across kinase inhibition screens?

  • Assay Conditions : Standardize ATP concentrations (e.g., 1 mM for competitive inhibitors) and pre-incubation times .
  • Off-Target Profiling : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with EDCI coupling .
  • Structural Tools : SHELXL for crystallography , Gaussian for DFT .
  • Biological Assays : SPR for binding kinetics , LC-MS/MS for PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.